molecular formula C13H16BrN5O3S B6427568 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2034621-73-1

5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B6427568
CAS No.: 2034621-73-1
M. Wt: 402.27 g/mol
InChI Key: WQSWXGQOZPBRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and an imidazole-containing piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position of the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole and piperidine moieties can undergo oxidation and reduction reactions, respectively, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine is unique due to its combination of a brominated pyrimidine ring, an imidazole moiety, and a piperidine ring

Properties

IUPAC Name

5-bromo-2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN5O3S/c1-18-8-12(17-9-18)23(20,21)19-4-2-3-11(7-19)22-13-15-5-10(14)6-16-13/h5-6,8-9,11H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSWXGQOZPBRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.